

Application Notes: The Use of **PSTAIR** as a Loading Control in Western Blots

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For Researchers, Scientists, and Drug Development Professionals

Introduction to PSTAIR and its Target, Cdk1

The **PSTAIR** sequence is a highly conserved 16-amino acid motif (EGV**PSTAIR**EISLLKE) that is a hallmark of cyclin-dependent kinases (CDKs). This sequence is most notably found in Cdk1 (also known as cell division control protein 2 or p34cdc2), a key serine/threonine kinase that governs the transition from the G2 phase to mitosis in the eukaryotic cell cycle. Antibodies raised against the **PSTAIR** peptide are widely used to detect Cdk1 and other closely related CDKs, such as Cdk2 and Cdk3, which typically have a molecular weight of 31-34 kDa. Given the essential role of Cdk1 in cell proliferation, its expression is often considered constitutive in actively dividing cells.

Critical Evaluation of PSTAIR as a Loading Control

A loading control in Western blotting is a constitutively expressed protein used to normalize the levels of the protein of interest, ensuring that any observed differences are due to actual changes in protein expression and not variations in sample loading or transfer efficiency. An ideal loading control should exhibit high, stable expression across different experimental conditions, cell types, and tissues.[1][2][3]

While Cdk1 is expressed in most proliferating cells, its suitability as a general loading control is not recommended for the following reasons:

Methodological & Application





- Cell Cycle-Dependent Expression: The expression of Cdk1 is not consistently stable and can
 fluctuate significantly with the cell cycle. Studies have shown that Cdk1 protein levels can
 increase by as much as 60% as cells progress through the G2 phase of the cell cycle. This
 inherent variability can lead to inaccurate normalization and misinterpretation of data,
 especially when comparing samples with different cell cycle profiles.
- Influence of Experimental Conditions: Various experimental treatments, such as drug
 administration or the induction of differentiation, can alter the cell cycle distribution of a cell
 population.[4] If a treatment causes cells to accumulate in a specific phase of the cell cycle,
 the expression level of Cdk1 may change, rendering it an unreliable normalizer.
- Tissue-Specific Expression: The expression levels of CDKs can vary between different tissues and cell lines, which may not be consistent with the protein of interest.[5][6]

Therefore, while the anti-**PSTAIR** antibody is an excellent tool for detecting Cdk1, relying on it for normalization can introduce significant experimental error. For quantitative Western blotting, it is crucial to use a validated loading control whose expression is unaffected by the specific experimental conditions.

Recommended Alternatives for Loading Controls

Instead of **PSTAIR**, researchers should consider using well-established housekeeping proteins as loading controls. The choice of loading control should be validated for the specific experimental system.



Loading Control	Molecular Weight (kDa)	Subcellular Localization	Notes
GAPDH	~37	Cytoplasm	Expression may be affected by metabolic changes (e.g., hypoxia, diabetes).
β-Actin	~42	Cytoskeleton	Expression can vary with cell growth conditions and in different tissues like skeletal muscle.
α-Tubulin/β-Tubulin	~55	Cytoskeleton	Expression may be altered by drugs that affect microtubules.
Lamin B1	~66	Nucleus	Suitable for nuclear fractions but not for samples where the nuclear envelope is removed.[7][8]
Histone H3	~17	Nucleus	Ideal for nuclear fractions; expression is linked to the S phase.
Vinculin	~116	Cytoskeleton, Cell Adhesions	A good option for high molecular weight proteins.[9]
PCNA	~29	Nucleus	Expression is high in proliferating cells but can be degraded upon DNA damage.[7]

Table 1: Common Loading Controls and Their Properties. This table summarizes the characteristics of commonly used loading control proteins to aid in selecting an appropriate

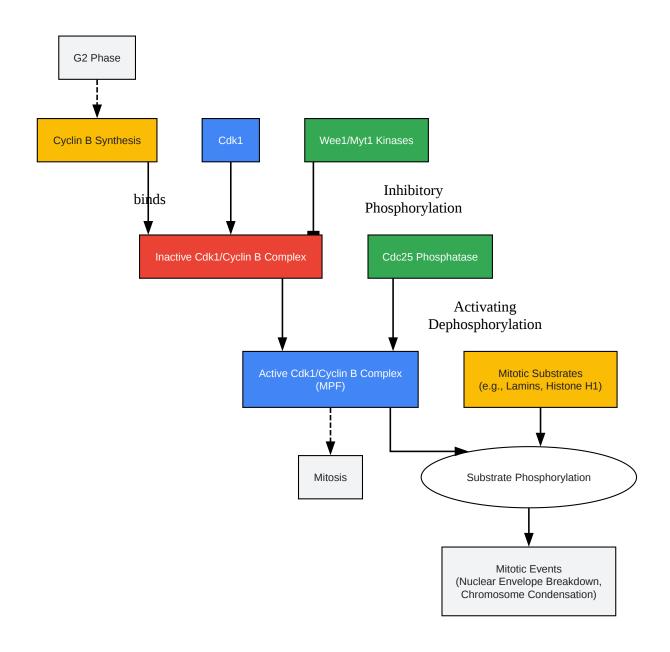


control for your experiments.

Cdk1 Signaling Pathway

The activity of Cdk1 is central to the control of the cell cycle, particularly the entry into mitosis. Its activation is tightly regulated by its association with Cyclin B and a series of phosphorylation and dephosphorylation events.





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Caption: Cdk1/Cyclin B activation pathway at the G2/M transition.

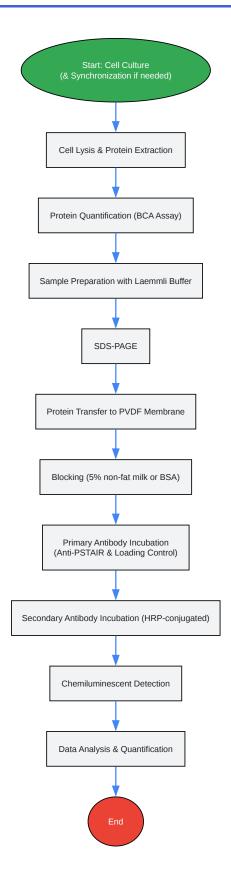


Protocols: Western Blotting for Cdk1 Detection Using Anti-PSTAIR Antibody

This protocol provides a detailed methodology for the detection of Cdk1 in cell lysates using an anti-**PSTAIR** antibody. For experiments where cell cycle-specific expression is of interest, a cell synchronization protocol is also included.

Experimental Workflow





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Caption: Standard workflow for Western blot detection of Cdk1.



I. Cell Synchronization (Optional: Double Thymidine Block)

This protocol is for synchronizing cells at the G1/S boundary, allowing for the analysis of protein expression as they progress through the cell cycle.[10][11]

- Cell Seeding: Plate cells (e.g., HeLa, HEK293T) at a density that will result in 30-40% confluency at the time of the first thymidine addition.
- First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 18-24 hours.
- Release: Aspirate the thymidine-containing medium, wash the cells twice with pre-warmed, sterile 1X Phosphate-Buffered Saline (PBS), and add fresh, pre-warmed complete growth medium. Incubate for 9-10 hours.
- Second Thymidine Block: Add thymidine again to a final concentration of 2 mM and incubate for 16-18 hours.
- Release into Cell Cycle: Aspirate the thymidine-containing medium, wash twice with 1X PBS, and add fresh complete growth medium. Cells will now proceed synchronously through the cell cycle. Collect cell pellets at desired time points (e.g., 0, 2, 4, 6, 8, 10, 12 hours) for analysis of Cdk1 expression through G2 and M phases.

II. Protein Extraction and Quantification

- Cell Lysis: Wash collected cells with ice-cold 1X PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubation: Incubate the lysate on ice for 30 minutes with intermittent vortexing.
- Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Supernatant Collection: Transfer the supernatant containing the soluble proteins to a new pre-chilled microcentrifuge tube.



 Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.

III. Western Blotting

- Sample Preparation: Mix 20-30 μg of protein from each sample with 4X Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
- SDS-PAGE: Load the samples onto a 12% polyacrylamide gel and run the gel at 100-120V until the dye front reaches the bottom.
- Protein Transfer: Transfer the proteins from the gel to a PVDF membrane at 100V for 60-90 minutes on ice or using a semi-dry transfer system.
- Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.
 - Anti-PSTAIR antibody: Dilution will be antibody-specific (e.g., 1:1000 1:10,000).
 - Loading control antibody (e.g., anti-GAPDH, anti-β-actin): Use at the manufacturer's recommended dilution.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRPconjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
- Imaging: Capture the chemiluminescent signal using a digital imaging system.



 Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the Cdk1 band to the intensity of the loading control band in the same lane.

By following these protocols, researchers can accurately detect Cdk1 using an anti-**PSTAIR** antibody and, by employing a validated loading control, can confidently analyze changes in its expression under various experimental conditions.

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